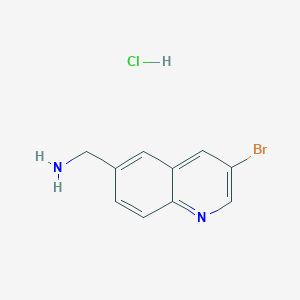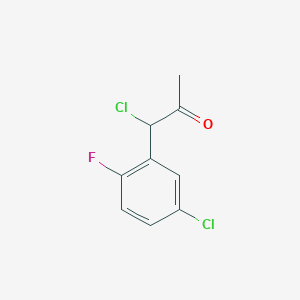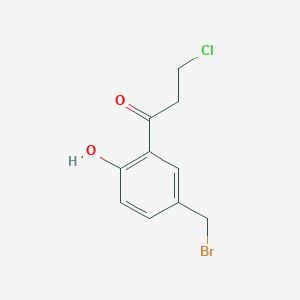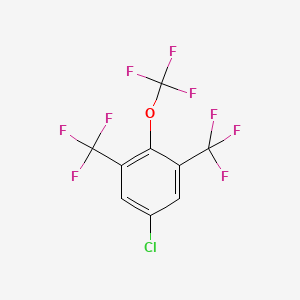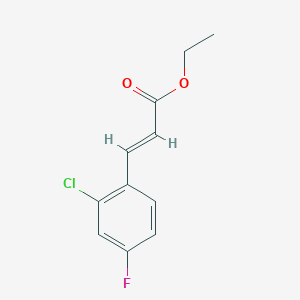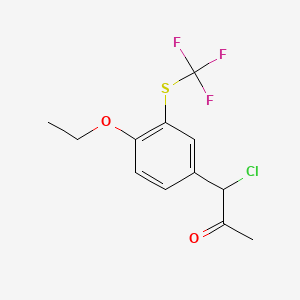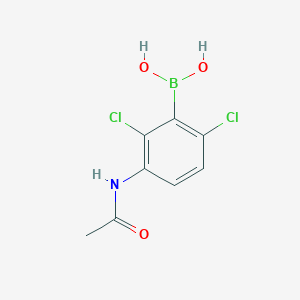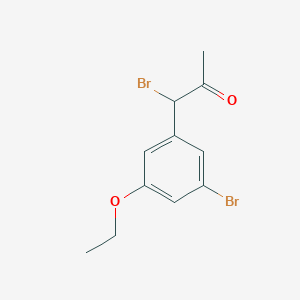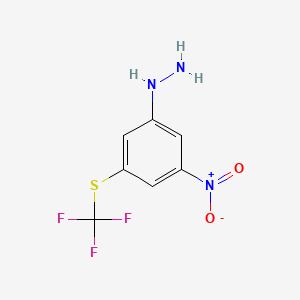
ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a phenyl group, a formyl group, a chloro group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates with phenylhydrazine. This reaction forms the corresponding hydrazones, which are then treated with the Vilsmeier–Haack reagent to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and reagents, such as phenylhydrazine and ethyl acetoacetate, under controlled reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
Oxidation: Ethyl 5-chloro-4-carboxy-1-phenyl-1H-pyrazole-3-carboxylate.
Reduction: Ethyl 5-chloro-4-hydroxymethyl-1-phenyl-1H-pyrazole-3-carboxylate.
Substitution: Ethyl 5-substituted-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate, where the substituent depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate: A precursor in the synthesis of ethyl 5-chloro-4-formyl-1-phenyl-1H-pyrazole-3-carboxylate.
Ethyl 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate: A structurally similar compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11ClN2O3 |
|---|---|
Peso molecular |
278.69 g/mol |
Nombre IUPAC |
ethyl 5-chloro-4-formyl-1-phenylpyrazole-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O3/c1-2-19-13(18)11-10(8-17)12(14)16(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clave InChI |
IQXMWLSTWYGEGZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C(=C1C=O)Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




